(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a foundational E3 ligase ligand-linker conjugate utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It comprises the high-affinity VH032-derived von Hippel-Lindau (VHL) recruiting ligand, a precisely defined 3-unit polyethylene glycol (PEG3) spacer, and a terminal primary amine . Supplied as a stable hydrochloride salt, this building block provides high solubility and reactivity for direct amide coupling with carboxylate-bearing target ligands . It serves as the exact precursor for benchmark degraders, including the highly cooperative BRD4 degrader MZ1, making it a critical procurement choice for structure-guided degrader development and parallel library synthesis .
Generic substitution of this specific conjugate frequently results in failed ternary complex formation or synthetic bottlenecks. Altering the linker length to PEG2 or PEG4 shifts the spatial distance between the VHL ligand and the target warhead, which can disrupt the specific linker collapse required for cooperative protein-protein interactions in the ternary complex [1]. Substituting the terminal amine with an azide (PEG3-N3) necessitates click chemistry, introducing potential copper toxicity or requiring specialized cyclooctyne warheads, which complicates standard amide-coupling workflows . Furthermore, utilizing the free base instead of the hydrochloride salt reduces DMSO solubility, causing precipitation during high-concentration automated parallel synthesis and leading to inconsistent coupling yields .
The 3-unit PEG linker in this conjugate provides an optimal atomic distance that enables linker collapse and rigidification within the VHL-target ternary complex. When utilized to synthesize the BET degrader MZ1, the PEG3 linker facilitates highly cooperative binding, achieving a DC50 of 25 nM and a Dmax >90% for BRD4 degradation [1]. In contrast, deviations in linker length (e.g., PEG2 or PEG5) often result in steric clashes or excessive conformational freedom, drastically reducing degradation efficiency [1].
| Evidence Dimension | Target degradation potency (DC50) |
| Target Compound Data | DC50 = 25 nM, Dmax >90% (MZ1, PEG3-linked) |
| Comparator Or Baseline | Non-optimal linker lengths (steric clash or excessive flexibility) |
| Quantified Difference | Enables functional ternary complex rigidification vs. degradation failure |
| Conditions | VHL-MZ1-BRD4BD2 ternary complex evaluation |
Procuring the exact PEG3 length is critical for replicating established cooperative binding modes in structure-guided PROTAC design.
The (S,R,S)-AHPC-PEG3 scaffold demonstrates exceptional performance when integrated into advanced multivalent degrader architectures. In the development of trivalent PROTACs, the VHL-PEG3 based degrader SIM1 achieved an IC50 of 1.1 nM for cell growth inhibition in BET-sensitive MV4;11 cells [1]. A direct comparator trivalent PROTAC utilizing a CRBN-recruiting ligand exhibited an IC50 of 94.6 nM[1].
| Evidence Dimension | Cell growth inhibition (IC50) |
| Target Compound Data | 1.1 nM (VHL-PEG3 based trivalent PROTAC SIM1) |
| Comparator Or Baseline | 94.6 nM (CRBN based trivalent PROTAC SIM4) |
| Quantified Difference | 86-fold higher potency |
| Conditions | MV4;11 cell line assay |
Justifies the selection of the VHL-PEG3 axis over CRBN alternatives when engineering high-avidity multivalent degraders.
Formulated as a hydrochloride salt, (S,R,S)-AHPC-PEG3-NH2 achieves a verified DMSO solubility of 50 mg/mL (approximately 76.19 mM) . This highly concentrated solubility profile outperforms standard free base PROTAC precursors, which frequently suffer from precipitation at concentrations above 10-20 mM .
| Evidence Dimension | DMSO Solubility |
| Target Compound Data | 50 mg/mL (76.19 mM) |
| Comparator Or Baseline | Standard free base precursors (<20 mM typical limit) |
| Quantified Difference | >3-fold higher stable stock concentration |
| Conditions | Ultrasonic dissolution in DMSO |
Ensures reliable, precipitation-free handling during automated parallel synthesis of PROTAC libraries.
The pendant primary amine on the PEG3 linker enables direct, single-step amide coupling with carboxylate-bearing target ligands using standard reagents . Procuring this amine variant eliminates the need for the multi-step deprotection required by Boc-protected analogs or the specialized alkyne/cyclooctyne warheads necessitated by azide-functionalized (PEG3-N3) linkers .
| Evidence Dimension | Synthetic workflow complexity |
| Target Compound Data | Single-step direct amide coupling |
| Comparator Or Baseline | PEG3-N3 (requires click chemistry) or PEG3-Boc (requires deprotection) |
| Quantified Difference | Eliminates 1-2 synthetic steps and avoids copper catalysts |
| Conditions | Standard PROTAC library generation |
Accelerates the hit-to-lead optimization cycle by simplifying the conjugation of diverse warhead libraries.
The high DMSO solubility (76.19 mM) of the hydrochloride salt and direct amine reactivity make this compound the ideal precursor for high-throughput, automated generation of degrader libraries without the risk of line-clogging precipitation .
When targeting proteins that benefit from linker collapse and complex rigidification (such as BRD4), the specific 12-16 atom distance of the PEG3 linker serves as the established benchmark for achieving high Dmax [1].
The proven 86-fold potency advantage of the VHL-PEG3 scaffold over CRBN equivalents in trivalent designs makes it the preferred building block for next-generation, high-avidity degraders [2].